molecular formula C11H12F3N3O2 B5494857 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide

2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide

Cat. No. B5494857
M. Wt: 275.23 g/mol
InChI Key: HEKFOOGVOSPFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide is a chemical compound that has gained significant attention in the scientific research field due to its potential therapeutic applications. It is a small molecule inhibitor that can target specific enzymes and proteins, making it a valuable tool for studying various biological processes.

Scientific Research Applications

2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide has been used in various scientific research applications, including cancer research, neuroscience, and immunology. It has been shown to inhibit the activity of specific enzymes and proteins, such as PARP1 and CD73, which are involved in cancer cell survival and immune evasion. Additionally, 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide has been shown to modulate neuronal activity and synaptic plasticity, making it a potential therapeutic agent for neurological disorders.

Mechanism of Action

The mechanism of action of 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide involves the inhibition of specific enzymes and proteins. For example, it has been shown to bind to the catalytic domain of PARP1, preventing its activation and subsequent DNA repair. Similarly, 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide can inhibit the activity of CD73, an enzyme that plays a role in immune evasion by cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide depend on the specific enzyme or protein that it targets. Inhibition of PARP1 can lead to DNA damage and cell death in cancer cells, while inhibition of CD73 can enhance the immune response against cancer cells. Additionally, 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide has been shown to modulate neuronal activity and synaptic plasticity, potentially leading to improvements in cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study specific biological processes without affecting other pathways. Additionally, the synthesis method for 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide has been optimized to produce high yields of pure product, making it a reliable tool for scientific research.
One limitation of using 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide is its potential toxicity, as it can affect multiple biological pathways when used at high concentrations. Additionally, the specificity of 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide for certain enzymes and proteins may limit its use in studying other biological processes.

Future Directions

There are several future directions for the use of 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide in scientific research. One potential application is in the development of cancer therapies, as inhibition of PARP1 and CD73 has been shown to be effective in treating certain types of cancer. Additionally, the modulatory effects of 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide on neuronal activity and synaptic plasticity may have implications for the treatment of neurological disorders. Further research is needed to fully understand the potential therapeutic applications of 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide.

Synthesis Methods

The synthesis of 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide involves several steps, including the reaction of 2-chloronicotinic acid with morpholine, followed by the addition of trifluoromethyl iodide. The resulting intermediate is then treated with ammonia to form the final product. This synthesis method has been optimized to produce high yields of pure 2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide.

properties

IUPAC Name

2-[2-(trifluoromethyl)morpholin-4-yl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O2/c12-11(13,14)8-6-17(4-5-19-8)10-7(9(15)18)2-1-3-16-10/h1-3,8H,4-6H2,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKFOOGVOSPFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=C(C=CC=N2)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Trifluoromethyl)morpholin-4-yl]nicotinamide

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